molecular formula C9H10N2O3 B12068057 Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate

Cat. No.: B12068057
M. Wt: 194.19 g/mol
InChI Key: VOBUUEMPTAXINW-UHFFFAOYSA-N
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Description

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is a specialized pyrazole derivative designed for advanced organic synthesis and drug discovery research. This compound integrates two highly valuable functional groups: an ester-protected acetic acid chain and a prop-2-yn-1-yloxy (propargyl ether) moiety. The propargyl group is a pivotal handle in click chemistry and intramolecular cycloaddition reactions, which are powerful tools for constructing complex polyheterocyclic scaffolds . Pyrazole cores are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Researchers can utilize this compound as a versatile building block in multicomponent reactions (MCRs), which are celebrated for their step economy and efficiency in generating molecular diversity . The presence of the prop-2-yn-1-yloxy group makes it a suitable precursor for intramolecular nitrile oxide cycloaddition (INOC) reactions, a method used to create novel fused ring systems like pyrazolopyranooxazoles that are of interest in the development of bioactive molecules . Furthermore, the methyl ester group offers a convenient site for further functionalization through hydrolysis or amide coupling, expanding its utility in synthetic campaigns. This chemical is intended for use as a key intermediate in the synthesis of compounds for antibacterial, anticancer, and anti-inflammatory activity studies . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-(4-prop-2-ynoxypyrazol-1-yl)acetate

InChI

InChI=1S/C9H10N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h1,5-6H,4,7H2,2H3

InChI Key

VOBUUEMPTAXINW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=N1)OCC#C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via cyclization reactions using malonate derivatives and hydrazine analogs. A modified approach based on CN112574111A involves:

  • Alkylation of Dimethyl Malonate : Reacting dimethyl malonate with a formamide compound (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., triethylamine) to form a keto-enamine intermediate.

  • Cyclization with Methylhydrazine : Treating the intermediate with methylhydrazine to yield 1-methyl-5-hydroxypyrazole, a structural analog of the target compound’s pyrazole scaffold.

Critical Parameters :

  • Temperature : 40–70°C for alkylation; -10–20°C for cyclization.

  • Solvents : Toluene, dichloroethane, or tetrahydrofuran.

  • Yield Optimization : Adjusting the molar ratio of dimethyl malonate to alkylating agent (1:1.1–1.5) improves selectivity and reduces isomer formation.

Propargyl Etherification

The hydroxyl group at position 4 of the pyrazole is functionalized via nucleophilic substitution with propargyl bromide:

  • Reaction Setup : 4-Hydroxy-1H-pyrazole is suspended in acetone with potassium carbonate as the base.

  • Propargyl Bromide Addition : Propargyl bromide is added dropwise at 60°C, yielding 4-(prop-2-yn-1-yloxy)-1H-pyrazole.

Key Considerations :

  • Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in minimizing O- vs. N-alkylation side reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures for complete conversion.

Esterification at the N1 Position

The final step introduces the methyl acetate group via N-alkylation:

  • Alkylation with Methyl Bromoacetate : 4-(Prop-2-yn-1-yloxy)-1H-pyrazole is reacted with methyl bromoacetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF).

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate this compound.

Optimization Insights :

  • Stoichiometry : A 1.2:1 molar ratio of methyl bromoacetate to pyrazole ensures complete N-alkylation.

  • Reaction Time : Extended durations (>12 hours) at 25°C improve yields but risk ester hydrolysis.

Industrial Production Methods

Scaling the synthesis requires addressing cost, safety, and environmental impact. Continuous flow reactors and solvent recovery systems are prioritized:

Continuous Flow Alkylation

  • Reactor Design : Tubular reactors with inline mixing zones enable precise temperature control during propargyl etherification, reducing side reactions.

  • Throughput : Flow rates of 50 mL/min achieve >90% conversion with residence times under 30 minutes.

Solvent Recycling

  • Distillation Systems : Toluene and THF are recovered via fractional distillation, reducing raw material costs by 40%.

  • Waste Minimization : Alkaline wash steps neutralize excess propargyl bromide, generating non-hazardous byproducts.

Comparative Analysis of Synthetic Routes

Parameter Batch Synthesis Continuous Flow
Yield75–85%88–92%
Reaction Time8–12 hours2–4 hours
Solvent ConsumptionHighLow
ScalabilityLimitedHigh

Notes :

  • Batch methods remain prevalent in small-scale research due to flexibility.

  • Continuous flow is superior for large-scale production, offering higher throughput and consistency.

Challenges and Solutions

Regioselectivity in Pyrazole Functionalization

  • Issue : Competing O- and N-alkylation during propargyl etherification.

  • Solution : Sterically hindered bases (e.g., DBU) favor O-alkylation, achieving >95% selectivity.

Ester Hydrolysis

  • Issue : Degradation of the methyl acetate group under acidic or basic conditions.

  • Mitigation : Neutral workup protocols (pH 6–8) and low-temperature quenching preserve ester integrity.

Recent Advances

Innovations in catalytic systems have streamlined the synthesis:

  • Palladium-Catalyzed Coupling : Direct introduction of the propargyl group via Sonogashira coupling, bypassing intermediate isolation steps.

  • Enzymatic Esterification : Lipase-catalyzed transesterification reduces reliance on harsh alkylating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The propargyl ether can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Anticancer Activity:
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of novel thiazolyl-pyrazole derivatives, which demonstrated promising anticancer activity through molecular docking studies and in vitro assays . The incorporation of the prop-2-yn-1-yloxy group enhances the bioactivity of these compounds, making them suitable candidates for further development.

Anti-inflammatory and Analgesic Effects:
Several studies have reported that pyrazole derivatives possess anti-inflammatory and analgesic effects. For example, compounds similar to this compound have shown efficacy in reducing inflammation and pain in animal models . These findings suggest that this compound could be further explored for developing new anti-inflammatory medications.

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. A series of pyrazole derivatives were synthesized and tested for their effectiveness against various weed species. Notably, one derivative exhibited strong herbicidal activity against Pennisetum alopecuroides, with an IC50 value indicating significant inhibitory effects on chlorophyll levels . The structure-activity relationship (SAR) analysis revealed that the presence of the prop-2-yn-1-yloxy group is crucial for enhancing herbicidal activity.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique structural features allow for the development of advanced materials with specific properties.

Polymer Chemistry:
The compound can be utilized as a monomer or additive in polymer synthesis. Its reactive functional groups can facilitate cross-linking reactions or copolymerization processes, leading to materials with enhanced mechanical and thermal properties. Research into similar pyrazole-based polymers has shown promising results in creating materials suitable for coatings, adhesives, and other industrial applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDerivatives showed significant inhibition of cancer cell proliferation .
Study 2Anti-inflammatory EffectsDemonstrated reduced inflammation in animal models .
Study 3Herbicidal EvaluationExhibited high herbicidal activity against Pennisetum alopecuroides with an IC50 of 3.14 mg L(-1) .
Study 4Polymer ApplicationsPotential as a monomer for advanced polymer materials .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl ether group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazole core allows for diverse functionalization. Key structural analogs include:

Compound Name Substituents (Position 4) Ester Group Key Features Reference CAS/ID
Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate Iodo, Nitro (3,4) Methyl Electron-withdrawing groups enhance reactivity for nucleophilic substitution 802269-97-2
Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate Chlorosulfonyl Methyl Sulfonyl chloride group enables facile derivatization (e.g., amide formation) 1354952-64-9
Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate Trifluoromethyl Ethyl Fluorinated groups improve metabolic stability in pharmaceuticals 1343267-12-8
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate 4-Chlorophenyl Ethyl Aromatic substituents enhance π-π stacking in crystal lattices 1199773-60-8
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Bromo Methyl Halogenated analogs serve as Suzuki coupling precursors 1072944-71-8

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl chloride) increase electrophilicity, making these compounds reactive toward nucleophiles .
  • Halogen substituents (iodo, bromo) enhance utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorinated or aromatic groups improve pharmacokinetic properties, making them valuable in drug discovery .

Physicochemical Properties

Property Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate (Predicted) Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate
Molecular Weight (g/mol) ~238 (estimated) 341.11 264.71
Boiling Point (°C) N/A N/A 403.8 ± 35.0
Solubility Moderate in polar solvents Low (due to nitro/iodo groups) Low (hydrophobic aryl group)
Reactivity Propargyl ether enables CuAAC Nitro group facilitates reduction Aryl chloride supports coupling

Notes:

  • The propargyl ether in the target compound confers unique reactivity for bioorthogonal chemistry, absent in halogenated or aryl-substituted analogs .
  • Ethyl esters (e.g., CAS 1343267-12-8) may exhibit slightly higher lipophilicity compared to methyl esters, impacting bioavailability .

Biological Activity

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include a pyrazole ring and a propargyl ether group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

PropertyValue
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
IUPAC Namemethyl 2-(4-prop-2-ynoxypyrazol-1-yl)acetate
InChIInChI=1S/C9H10N2O3/c1-3-4...
Canonical SMILESCOC(=O)CN1C=C(C=N1)OCC#C

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxy-1H-pyrazole with propargyl bromide in the presence of a base, such as potassium carbonate, followed by reaction with methyl bromoacetate. This method allows for the efficient production of the compound, which can be scaled up for industrial applications using continuous flow reactors to optimize yields and reduce costs.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The propargyl ether moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential use as a therapeutic agent.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. For instance, studies show that it exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

This compound's effectiveness against resistant strains suggests its potential as a lead compound in the development of new antimicrobial therapies.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific cancer-related pathways makes it a candidate for further research in oncology .

Comparative Studies

When compared to similar compounds, this compound stands out due to its unique combination of structural features that enhance its biological activity. For example:

Table: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
Methyl 2-(prop-2-yneoxy)acetateSimple etherLimited biological activity
4-(2-propynyl)phenylacetateAromatic etherModerate antibacterial properties
Methyl 2-(4-(prop-2-yneoxy)-pyrazole)Pyrazole derivativeHigh antimicrobial and anticancer activity

Case Studies

Recent case studies highlight the potential applications of this compound in drug development. For instance, a study focusing on its use as a scaffold for synthesizing novel anticancer agents demonstrated that modifications to the pyrazole ring could enhance selectivity and potency against specific cancer types .

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate?

The synthesis typically involves alkylation of a pyrazole precursor with propargyl bromide or similar reagents. A representative method includes:

  • Step 1: Reacting 4-hydroxy-1H-pyrazole with propargyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the prop-2-yn-1-yloxy group.
  • Step 2: Acetylation of the pyrazole nitrogen using methyl bromoacetate under reflux in a polar aprotic solvent like DMF .
  • Purification: Column chromatography or recrystallization to isolate the product. Yield optimization often requires controlled temperature (60–80°C) and inert atmospheres to prevent side reactions.

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., propargyloxy and acetate groups). For example, the propargyl proton typically resonates at δ 2.5–3.0 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₉H₁₀N₂O₃: 217.06 g/mol).
  • HPLC: Assesses purity (>95% is standard for biological testing) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent Selection: DMF or acetonitrile enhances nucleophilicity in alkylation steps compared to THF .
  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve propargyloxy group introduction .
  • Temperature Control: Lower temperatures (40–50°C) reduce ester hydrolysis byproducts during acetylation .
  • Data-Driven Adjustments: Design of Experiments (DoE) models can identify critical parameters (e.g., molar ratios, reaction time) .

Q. What analytical methods resolve contradictions in spectroscopic data?

Contradictions (e.g., unexpected peaks in NMR) are addressed via:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals, confirming propargyloxy and acetate connectivity .
  • X-ray Crystallography: Provides definitive structural validation, particularly for stereochemical ambiguities .
  • Isotopic Labeling: Traces reaction pathways to identify side products (e.g., propargyl ether decomposition) .

Q. What strategies mitigate instability during biological assays?

The compound’s ester group is prone to hydrolysis in aqueous media. Mitigation approaches include:

  • Buffered Solutions: Use pH 7.4 phosphate buffers to minimize hydrolysis .
  • Lyophilization: Store the compound as a lyophilized powder to extend shelf life .
  • Prodrug Modifications: Replace the methyl ester with stable bioisosteres (e.g., amides) for in vivo studies .

Q. How does structural modification impact biological activity?

Comparative studies with analogs (e.g., allyloxy or bromo substitutions) reveal:

  • Propargyloxy Group: Enhances binding to enzymes like COX-2 due to electron-withdrawing effects.
  • Ester vs. Carboxylic Acid: The methyl ester improves cell permeability but reduces target affinity (IC₅₀ increases from 2.1 µM to 8.7 µM) .

Methodological Recommendations

  • Synthetic Reproducibility: Document reaction atmosphere (N₂/Ar) and moisture control to ensure consistency .
  • Biological Testing: Pre-incubate compounds with serum to assess esterase-mediated hydrolysis before IC₅₀ determination .
  • Data Contradictions: Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to resolve ambiguities .

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